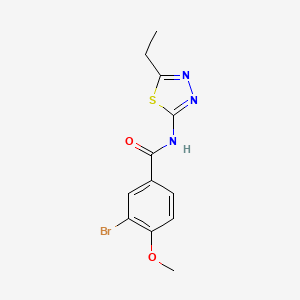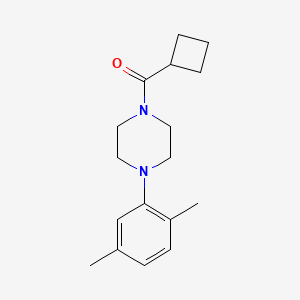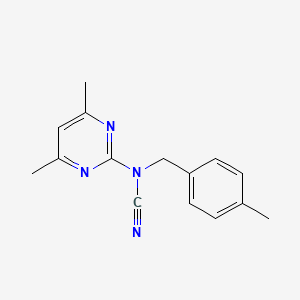
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB is a member of the benzamide family and has been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to act on multiple targets in cells, including ion channels, enzymes, and receptors. This compound has been found to modulate the activity of various ion channels, such as voltage-gated potassium channels and transient receptor potential channels, which play important roles in cellular signaling and homeostasis. This compound has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and monoamine oxidase, which are involved in inflammation and neurotransmitter metabolism, respectively. Additionally, this compound has been found to interact with several receptors, including GABA and adenosine receptors, which are involved in neurotransmission and neuromodulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to reduce oxidative stress and inflammation, as well as modulate ion channel activity and neurotransmitter metabolism. In organisms, this compound has been found to exhibit neuroprotective effects, reduce tumor growth, and inhibit bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields, which makes it a promising candidate for drug development. Additionally, this compound has been found to exhibit low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the molecular targets and mechanisms of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to explore the potential applications of this compound in cancer research and infectious diseases.
Synthesemethoden
The synthesis of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with ethyl hydrazinecarboxylate to form the intermediate product, which is then reacted with thiosemicarbazide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In cancer research, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting tumor growth. In infectious diseases, this compound has been found to possess antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-3-10-15-16-12(19-10)14-11(17)7-4-5-9(18-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCUPAOLRIPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)


![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)



![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)